ym-244769

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YM-244769は、ナトリウム/カルシウム交換体(NCX)の強力で選択的な阻害剤です。 NCX3アイソフォームを優先的に阻害し、カルシウム流入モードである単方向外向きNCX電流を抑制する能力で知られています 。 この化合物は、低酸素/再酸素化誘発性神経細胞損傷から保護する上で大きな可能性を示しています 。

準備方法

合成ルートと反応条件

ニコチンアミドコアの形成: 合成は、ニコチンアミドコア構造の調製から始まります。

フェノキシ基の導入: フェノキシ基は、求核置換反応によって導入されます。

フルオロベンジル基の付加: フルオロベンジル基は、エーテル化反応によって付加されます。

最終カップリング: 最終段階では、アミノベンジル基をニコチンアミドコアにカップリングします.

工業生産方法

YM-244769の工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

YM-244769は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、置換反応はさまざまな置換類似体を生成することができます .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用を持っています。

科学的研究の応用

Cardiovascular Applications

Research indicates that YM-244769 has potential therapeutic benefits in cardiovascular conditions, particularly those associated with ischemia-reperfusion injury. It has been reported to prevent ventricular tachycardia and fibrillation in animal models . The compound's ability to inhibit Ca2+ influx during cardiac stress could provide protective effects against arrhythmias.

Table 1: Effects of this compound on Cardiac Myocytes

| Study Reference | Cell Type | Effect Observed | IC50 (μM) |

|---|---|---|---|

| Guinea Pig Ventricular Myocytes | Suppression of NCX current | 0.1 | |

| Rat Heart Models | Prevention of ventricular arrhythmias | N/A |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against hypoxia/reoxygenation-induced neuronal damage. In studies involving SH-SY5Y neuroblastoma cells, it effectively reduced cell death associated with oxidative stress by preferentially inhibiting NCX3 . This suggests its potential as a treatment for neurodegenerative diseases where calcium overload contributes to cell death.

Table 2: Neuroprotective Efficacy of this compound

| Study Reference | Cell Type | Injury Model | Protective Effect |

|---|---|---|---|

| SH-SY5Y Cells | Hypoxia/Reoxygenation | Significant reduction in cell death | |

| LLC-PK1 Cells | Renal Ischemia | Moderate protection |

Pharmacological Studies

Pharmacological investigations have highlighted the selective inhibition profile of this compound, showing that it is more effective at inhibiting Ca2+ uptake via NCX3 compared to NCX1 or NCX2, with an IC50 value as low as 18 nM for NCX3 . This selectivity is crucial for developing targeted therapies with minimized off-target effects.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of this compound in different experimental setups:

- Study on Cardiac Myocytes : A study using guinea pig cardiac myocytes revealed that this compound effectively inhibited the Na+/Ca2+ exchange current, demonstrating its potential utility in managing cardiac conditions related to calcium dysregulation .

- Neuroprotection in Cell Cultures : In a comparative study between neuronal SH-SY5Y cells and renal LLC-PK1 cells, this compound exhibited greater protective effects in neuronal cells, indicating its preferential action on NCX3 .

作用機序

YM-244769は、特にNCX3アイソフォームであるナトリウム/カルシウム交換体を選択的に阻害することで効果を発揮します。この阻害は、カルシウム流入モードである単方向外向きNCX電流を防ぎます。 この電流を遮断することで、this compoundは細胞内のカルシウム過剰を軽減し、低酸素/再酸素化によって誘発される損傷から細胞を保護します 。 This compoundの分子標的はナトリウム/カルシウム交換体であり、その作用は交換体上の特定の部位に結合してその機能を阻害することを含みます .

類似化合物との比較

YM-244769は、他のナトリウム/カルシウム交換体阻害剤と比較して、NCX3アイソフォームに対する高い選択性でユニークです。類似の化合物には以下が含まれます。

KB-R7943: 別のナトリウム/カルシウム交換体阻害剤ですが、NCX3に対する選択性が低い.

SEA0400: さまざまなNCXアイソフォームに幅広い作用を持つ強力な阻害剤.

This compoundは、NCX3の優先的な阻害により際立っており、この特定のアイソフォームに焦点を当てた研究に特に役立ちます .

生物活性

YM-244769 is a novel compound characterized primarily as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), specifically targeting the reverse mode of NCX3. This compound has gained attention due to its neuroprotective properties and potential therapeutic applications in ischemic conditions.

Chemical Profile

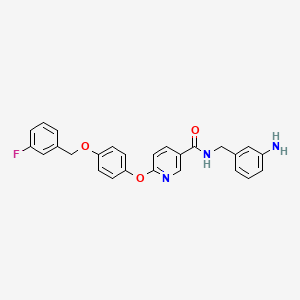

- Chemical Name : N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride

- CAS Number : 1780390-65-9

- Purity : ≥99%

This compound inhibits Na+-dependent 45Ca2+ uptake with varying potency across different NCX isoforms. The IC50 values are as follows:

- NCX3 : 18 nM

- NCX1 : 68 nM

- NCX2 : 96 nM

This selectivity for NCX3 over other Na+ and Ca2+ transporters positions this compound as a significant tool for studying calcium regulation in cells, particularly in neuronal contexts where NCX3 is predominantly expressed .

In vitro Studies

Research has demonstrated that this compound effectively protects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, which express both NCX1 and NCX3. The protective efficacy is greater than that observed in renal LLC-PK1 cells, which predominantly express NCX1 .

Table 1: Protective Efficacy of this compound in Different Cell Lines

| Cell Line | Expression of NCX Isoforms | Protective Efficacy (relative to control) |

|---|---|---|

| SH-SY5Y | NCX1, NCX3 | High |

| LLC-PK1 | NCX1 | Moderate |

The efficacy of this compound correlates well with its inhibitory potency on 45Ca2+ uptake, suggesting that its neuroprotective effects are closely linked to its ability to inhibit calcium influx via NCX3 .

Case Studies and Research Findings

- Iwamoto and Kita (2006) : This study highlighted the preferential inhibition of NCX3 by this compound and demonstrated its potential as a neuroprotective agent against ischemic conditions. The authors reported significant reductions in neuronal damage when cells were treated with this compound prior to hypoxic conditions .

- Kuramochi et al. (2005) : This research indicated that derivatives of this compound are orally bioavailable and can prevent ischemia/reperfusion-induced ventricular tachycardia and fibrillation in animal models, further establishing its therapeutic potential in cardiovascular diseases .

- Electrophysiological Studies : Using whole-cell voltage-clamp techniques, researchers found that this compound inhibited the inward current associated with Ca2+ entry through NCX more potently than it affected Ca2+ efflux, indicating its specific action on the exchanger's reverse mode .

特性

分子式 |

C26H22FN3O3 |

|---|---|

分子量 |

443.5 g/mol |

IUPAC名 |

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31) |

InChIキー |

JZMLHJRKSJXARY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |

正規SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |

同義語 |

N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide YM 244769 YM-244769 YM244769 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。